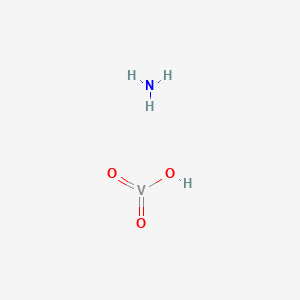

Vanadic acid, ammonia salt

Description

Historical Context and Evolution of Research

The discovery of ammonium (B1175870) metavanadate dates back to the 19th century, coinciding with the broader exploration of vanadium ores. vichemic.pl Initially, its primary application was in the purification of vanadium. noahchemicals.comwikipedia.org The process involved the selective precipitation of ammonium metavanadate from aqueous extracts of slags and ores, which could then be roasted to produce high-purity vanadium pentoxide (V₂O₅). sailonline.orgwikipedia.org This method laid the foundation for the production of vanadium, a critical element in the steel industry for creating strong and tough alloys. atamanchemicals.comnoahchemicals.com

Over time, research into ammonium metavanadate has evolved significantly. While its role in metallurgy remains important, the focus has expanded to its applications as a catalyst, a reagent in analytical chemistry, and a precursor for advanced materials. samaterials.comsiman.bgtaylorandfrancis.com Early in the 20th century, it was utilized in the formulation of the Mandelin reagent, a qualitative test for alkaloids. atamanchemicals.comnoahchemicals.com This marked a shift towards its use in more specialized chemical applications. The latter half of the 20th century and the early 21st century have seen an explosion of research into its catalytic capabilities in organic synthesis and its potential in materials science. noahchemicals.comresearchgate.net

Contemporary Significance in Diverse Scientific Fields

Today, ammonium metavanadate is a cornerstone compound in several high-tech fields, a testament to its versatile chemical properties. researchandmarkets.com Its significance is particularly pronounced in catalysis, materials science, and energy storage.

In the realm of catalysis , ammonium metavanadate serves as a precursor for vanadium pentoxide catalysts, which are essential for the industrial production of sulfuric acid via the contact process. lcrl.netvichemic.pl Researchers are continuously exploring its use as a cost-effective and mild catalyst for various organic reactions, including the synthesis of α-hydroxyphosphonates and pyridine (B92270) derivatives. noahchemicals.comresearchgate.netd-nb.info Studies have highlighted its efficiency, mild reaction conditions, operational simplicity, and high yields compared to traditional catalysts. noahchemicals.com

In materials science , ammonium metavanadate is a key precursor for synthesizing a wide array of vanadium-based materials. These include vanadium oxides (like V₂O₅ and VO₂), vanadates, and vanadium-doped ceramics, which exhibit diverse properties suitable for applications such as pigments, gas sensors, and electrochromic devices. lcrl.netvichemic.pl For instance, vanadium dioxide (VO₂) thin films derived from ammonium metavanadate show promise for energy-saving smart windows due to their thermochromic properties. lcrl.net

The field of energy storage represents a rapidly growing area of application. Ammonium vanadate (B1173111) and its derivatives are being extensively studied as cathode materials for lithium-ion batteries (LIBs) and zinc-ion batteries (ZIBs). mdpi.comnih.gov The layered structure of compounds like NH₄V₄O₁₀, synthesized from ammonium metavanadate, provides channels for ion diffusion, making them promising for high-capacity energy storage. nih.govnih.gov Research has also demonstrated its potential as a redox-additive in supercapacitor electrolytes to boost energy density. acs.org

Research Trajectories and Future Directions

The future of ammonium metavanadate research is bright, with several promising trajectories aimed at harnessing its unique properties for next-generation technologies.

One of the most significant future directions lies in the development of advanced energy storage solutions . Researchers are focused on optimizing the electrochemical performance of ammonium vanadate-derived materials for high-capacity and long-cycle-life batteries. nih.govsciopen.com This includes tailoring the morphology and size of precursor particles to enhance the properties of the final electrode materials. mdpi.com The development of flexible and quasi-solid-state zinc-ion batteries using cathodes derived from ammonium metavanadate is a particularly active area of investigation. nih.govnih.gov

Another key research thrust is in novel catalytic applications . The development of simple, low-cost, and environmentally friendly methods for synthesizing nano-sized ammonium metavanadate particles is expected to broaden their application as highly efficient catalysts. mdpi.com Furthermore, there is growing interest in using ammonium metavanadate in environmental photocatalysis, where, in combination with materials like titanium dioxide, it can aid in the breakdown of organic pollutants in water. vichemic.pl

Finally, emerging research is exploring the use of ammonium metavanadate in biotechnology . Its ability to mimic phosphates suggests potential biological activity, and its derivatives are being studied as inhibitors for certain enzymes. atamanchemicals.com Another novel application being investigated is its use as a carrier for enzymes in industrial biotechnology. vichemic.pl The continuous exploration of new synthesis methods and applications ensures that vanadic acid, ammonia (B1221849) salt will remain a compound of significant scientific interest for the foreseeable future. mdpi.com

Interactive Data Tables

Physical and Chemical Properties of Ammonium Metavanadate

| Property | Value |

| Chemical Formula | NH₄VO₃ |

| Molecular Weight | 116.98 g/mol |

| Appearance | White to off-white/yellowish crystalline powder |

| Density | ~2.32 g/cm³ |

| Melting Point | Decomposes at ~200 °C |

| Solubility in Water | Slightly soluble in cold water, more soluble in hot water |

Source: lcrl.netatamanchemicals.comamericanelements.comsamaterials.comwikipedia.orgnoahchemicals.com

Key Research Findings on Ammonium Metavanadate Applications

| Research Area | Finding |

| Catalysis | An efficient and mild catalyst for the synthesis of α-hydroxyphosphonates and pyridine derivatives. noahchemicals.comresearchgate.netd-nb.info |

| Materials Science | Precursor for vanadium dioxide (VO₂) thin films with thermochromic properties for smart windows. lcrl.net |

| Energy Storage | NH₄V₄O₁₀ cathodes for zinc-ion batteries demonstrate high capacity (485 mAh g⁻¹) and long-term cycling stability. nih.govnih.gov |

| Energy Storage | Use as a redox-additive in supercapacitor electrolytes enhances specific capacitance and energy density. acs.org |

| Environmental | Combined with titanium dioxide, it can be used for the photocatalytic degradation of organic pollutants. vichemic.pl |

Properties

IUPAC Name |

azane;hydroxy(dioxo)vanadium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2O.2O.V/h1H3;1H2;;;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVKNHXQSRDWAA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O[V](=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NO3V | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.978 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ammonium Metavanadate

Novel Chemical Synthesis Routes

Recent advancements in synthetic chemistry have led to the development of several innovative methods for producing ammonium (B1175870) metavanadate, offering advantages in terms of reaction conditions, purity, and material properties.

Utilization of Organic Ammonium Precursors and Solvents

The choice of organic ammonium precursors and solvents plays a pivotal role in the room-temperature synthesis of ammonium metavanadate, influencing both the reaction efficiency and the morphology of the final product. researchgate.netchemicalbook.com Ammonium formate (B1220265) and ammonium acetate (B1210297) are commonly employed as sources of the ammonium ion. researchgate.netchemicalbook.com Solvents such as water and formamide (B127407) have been successfully used, with formamide also acting as an effective delaminating agent for the V₂O₅ precursor. researchgate.netchemicalbook.com The combination of these organic precursors and solvents allows for the tailoring of the crystal size and shape of the resulting ammonium metavanadate. researchgate.netchemicalbook.com

| Precursor System | Solvent | Temperature | Observations | Resulting Morphology |

| Vanadium pentoxide, Ammonium formate | Formamide | Room Temperature | White precipitate forms from a yellow solution after 12 hours. | Nanocrystals |

| Vanadium pentoxide, Ammonium acetate | Water | Room Temperature | Fine, white powder precipitates from the aqueous environment. | Microcrystals |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods provide a versatile platform for the synthesis of ammonium metavanadate and its derivatives, often leading to well-defined crystalline structures. A convenient method for preparing alkali- and chloride-free ammonium metavanadate involves the hydrothermal reaction of vanadium pentoxide with ammonium hydroxide (B78521) or ammonium carbonate in a teflon-lined stainless steel autoclave at 120°C for 2 hours. oup.com This approach avoids the use of alkali metal salts and chlorides, which can be difficult to remove from the final product. oup.com

Ammonium metavanadate itself is a common precursor in hydrothermal synthesis to produce other ammonium vanadates and vanadium oxides with controlled morphologies. researchgate.netchemicalbook.commdpi.com For instance, microcrystals of ammonium trivanadate (B10776886) (NH₄V₃O₈) with a belt-like morphology have been synthesized by the hydrothermal treatment of ammonium metavanadate in the presence of acetic acid at 140°C. researchgate.net The pH of the growth solution is a critical parameter for controlling the phase composition, structure, and morphology of the resulting vanadates. researchgate.net

Solution Combustion Synthesis and Related Techniques

Solution combustion synthesis (SCS) is a rapid, energy-efficient technique for the preparation of various materials, including precursors for vanadium compounds. While direct synthesis of ammonium metavanadate via SCS is less common, the method is employed to produce vanadium oxides from ammonium metavanadate as the vanadium source and oxidizer, often in combination with a fuel such as urea (B33335) or glycine. researchgate.netresearchgate.netrroij.com The process involves the exothermic reaction of a solution containing the precursors, which, once initiated, is self-sustaining and quickly yields the final product. scispace.comwikipedia.orgtaylorandfrancis.com For example, V₂O₅ nanocrystals have been prepared via a solution-combustion method using ammonium metavanadate as the precursor and ethanol (B145695) as the fuel. researchgate.net This technique is noted for its simplicity and the ability to produce homogenous precursors in a short timeframe. rroij.com

Control of Crystalline Morphology and Size

The physical and chemical properties of ammonium metavanadate, and consequently the materials derived from it, are highly dependent on its crystalline morphology and size. Therefore, significant research efforts have been directed towards controlling these parameters during synthesis.

Engineering of Micro- and Nanocrystalline Forms

The engineering of micro- and nanocrystalline forms of ammonium metavanadate can be achieved by carefully selecting the synthetic methodology and reaction parameters. The room-temperature solution-phase synthesis, for instance, allows for tailoring the crystal size by choosing the appropriate combination of organic ammonium salt and solvent. researchgate.netchemicalbook.com Using ammonium formate in formamide tends to produce nanocrystals, while ammonium acetate in water yields microcrystals. researchgate.netchemicalbook.com

Hydrothermal synthesis also offers a high degree of control over the morphology of vanadium compounds derived from ammonium metavanadate. By adjusting parameters such as pH, temperature, reaction time, and the use of structure-directing agents, a variety of morphologies including nanowires, nanorods, nanobelts, and more complex structures like nanoflowers and nano-urchins can be obtained. researchgate.netnih.govnih.gov The morphology of the initial ammonium metavanadate precursor can also influence the morphology of the final product in subsequent hydrothermal treatments. chemicalbook.com

| Synthesis Method | Key Parameters | Resulting Morphology/Size |

| Room-Temperature Solution-Phase | Organic ammonium salt, solvent | Nanocrystals or microcrystals |

| Hydrothermal Synthesis | pH, temperature, reaction time, precursor morphology | Nanowires, nanorods, nanobelts, nanoflowers |

Parametric Influence on Particle Architecture

The architecture of ammonium metavanadate particles—encompassing their size, shape, and distribution—is highly dependent on the conditions of the synthesis process. Manipulating these parameters allows for the production of materials with specific properties, from nanocrystals to larger, uniform structures. Key influential parameters include the choice of reagents and solvent, solution pH, and thermal conditions.

Research has demonstrated that the morphology of the precursor material strongly affects the final product's properties. A simple, one-pot synthesis approach using vanadium pentoxide and an organic ammonium salt can yield ammonium metavanadate crystals whose size and shape are controlled by the selection of the solvent and the type of organic ammonium salt used. bohrium.comacs.org This method offers an advantage over traditional industrial processes by avoiding the need for harsh pH control and oxidizing agents. researchgate.net

The pH of the starting solution has a dramatic effect on the resulting particle morphology. For instance, in the hydrothermal synthesis of related vanadium oxides using an ammonium metavanadate precursor, varying the pH results in a range of shapes. At a low pH, flower-like structures can form, which transition to more homogeneous, sphere-like shapes as the pH increases. researchgate.net This principle of pH control is a powerful tool for tailoring particle architecture.

Thermal parameters, including temperature and heating rate, also play a crucial role. Studies on the thermal decomposition of ammonium metavanadate show that the heating rate can strongly influence the preferred orientation of the resulting vanadium pentoxide crystallites within the particles. researchgate.net The temperature not only affects reaction kinetics but can also alter the shape of the particles during thermal treatment processes. researchgate.net Similarly, agitation or stirring speed during crystallization influences particle uniformity and can mitigate strong crystal agglomeration, leading to more regular crystal morphologies.

The following interactive table summarizes the influence of various synthesis parameters on the particle architecture of ammonium metavanadate.

| Parameter | Influence on Particle Architecture |

|---|---|

| Reagents & Solvent | The choice of organic ammonium salt and solvent (e.g., water, formamide) directly controls the resulting size and shape of NH₄VO₃ crystals, enabling the synthesis of both nano- and micro-sized particles. bohrium.comacs.org |

| pH | Has a significant effect on particle morphology. Lower pH values can result in complex shapes like flower-like structures, while higher pH levels tend to produce more homogeneous and spherical particles. researchgate.net |

| Temperature | Affects reaction kinetics and can alter particle shape during thermal decomposition. researchgate.net Higher temperatures during crystallization can shift the process from surface reaction control to diffusion control. |

| Heating Rate | Strongly influences the preferred orientation of crystallites in particles formed during thermal decomposition processes. researchgate.net |

| Stirring/Agitation | Impacts crystal uniformity and agglomeration. Appropriate stirring speeds can reduce agglomeration, leading to more regular and well-developed crystal morphologies. |

Purification Strategies for High-Purity Ammonium Metavanadate

The production of high-purity ammonium metavanadate is essential for applications in catalysts, energy storage, and specialty alloys. techscience.comnbinno.com Vanadium sourced from ores or industrial slags often contains impurities such as phosphorus, silicon, arsenic, and various metal cations that must be removed. techscience.comresearchgate.netamecj.com

Selective Precipitation of Impurities

A key strategy for purifying the vanadium-bearing solution before the crystallization of ammonium metavanadate is the selective precipitation of impurities. This approach leverages the differential solubility of various compounds by carefully controlling chemical conditions like pH and temperature, or by adding specific precipitating agents.

Common impurities such as phosphate (B84403), silicate, and arsenate can be effectively removed by adding inorganic flocculants. techscience.com Research has shown that polyaluminum sulfate (B86663) can be used to selectively precipitate these impurities with high efficiency while leaving the vanadate (B1173111) in the solution largely undisturbed. techscience.com For instance, at an optimal amount, polyaluminum sulfate was demonstrated to remove over 93% of phosphate, 97% of silicate, and 88% of arsenate from an industrial effluent. techscience.com This pre-purification step allows for the subsequent crystallization of ammonium metavanadate with a significantly higher purity of over 99.2%. techscience.com

The pH adjustment is another critical tool. In some processes, the pH of a crude ammonium metavanadate solution is first adjusted to a range of 8-10, and a water-soluble magnesium or calcium salt is added to precipitate anionic impurities. google.com Subsequently, the pH is raised further to between 10 and 12 to precipitate cationic impurities. google.com This multi-step pH adjustment ensures a comprehensive removal of a wide range of contaminants. The removal of phosphorus is particularly important, as its presence negatively affects the precipitation process and the final product quality. researchgate.netgoogle.com

The table below details common impurities and the chemical precipitation methods used for their removal.

| Impurity | Precipitation Method |

|---|---|

| Phosphorus (Phosphate) | Precipitated using inorganic flocculants like polyaluminum sulfate or by adding magnesium salts (e.g., MgSO₄). techscience.comresearchgate.net |

| Silicon (Silicate) | Effectively removed by adsorption onto inorganic flocculants. techscience.com Adjusting pH can also accelerate the agglomeration of silicic acid into a gel precipitate. mdpi.com |

| Arsenic (Arsenate) | Selectively precipitated using flocculating agents such as polyaluminum sulfate. techscience.com |

| Cationic Impurities (e.g., Ca²⁺, Mg²⁺, Al³⁺) | Removed by adjusting the solution pH to a higher level (e.g., 10-12) to induce precipitation as hydroxides or other insoluble salts. google.commdpi.com |

Advanced Separation Techniques in Industrial Production

In addition to selective precipitation, industrial-scale production of high-purity ammonium metavanadate employs more advanced separation techniques to meet stringent purity requirements, particularly for applications like vanadium batteries. researchgate.net

Solvent Extraction (SX) is a mature and robust method for purifying vanadium from leach solutions. researchgate.netnih.gov The process typically involves adjusting the pH of the vanadium-bearing feed liquor to acidic conditions, where a tertiary amine extractant selectively bonds with the vanadate species, transferring them to an organic phase. researchgate.net This step effectively separates vanadium from a host of impurities that remain in the aqueous solution. The vanadium is then stripped from the organic phase to produce a high-purity ammonium decavanadate (B1236424) solution, from which high-purity ammonium metavanadate is precipitated. researchgate.net This technique has proven effective in removing impurities like chromium and can achieve vanadium recovery rates exceeding 99.9%. researchgate.net

Ion Exchange (IX) is another powerful technique used for the purification and recovery of vanadium. coreresources.com.aubohrium.com The process involves passing the vanadium solution through a column containing a solid resin that selectively adsorbs vanadate ions. coreresources.com.au Different types of resins, such as chelating or strong/weakly basic anion exchange resins, can be used to selectively capture vanadium away from impurities like iron. bohrium.comnih.gov The adsorbed vanadium is later eluted (stripped) from the resin using an appropriate solution, yielding a concentrated and purified vanadium stream ready for precipitation. coreresources.com.au Ion exchange is particularly useful for processing dilute solutions and can be tailored to remove specific contaminants by selecting the appropriate resin and operating conditions. coreresources.com.aursc.org

Recrystallization is a classic and effective method for enhancing the purity of the final ammonium metavanadate product. google.comlibretexts.org This technique involves dissolving the crystallized ammonium metavanadate in hot water, potentially with the addition of ammonia (B1221849) water, to form a saturated solution. google.comlibretexts.org As the solution is slowly cooled, the ammonium metavanadate crystallizes out, leaving a significant portion of the remaining soluble impurities behind in the mother liquor. google.comlibretexts.org This process can be repeated to achieve even higher levels of purity. google.com

Structural Elucidation and Spectroscopic Characterization of Ammonium Metavanadate

High-Resolution Crystal Structure Analysis

The crystal structure of ammonium (B1175870) metavanadate has been elucidated through single-crystal X-ray diffraction, offering a definitive view of its atomic arrangement.

The crystal structure of ammonium metavanadate (NH₄VO₃) has been the subject of several investigations, with early determinations carried out using Weissenberg data and four-circle diffractometer data. iucr.orgresearchgate.net More recent studies have redetermined the structure at a higher resolution, leading to more accurate parameters for the ammonium cation and an improved understanding of the hydrogen-bonding interactions within the crystal. iucr.orgresearchgate.net These refinements confirm the orthorhombic space group Pbcm. iucr.org While the fundamental structural data for the polymeric [VO₃]⁻ chain remain consistent with earlier findings, the high-resolution data have been crucial for accurately locating the hydrogen atoms of the ammonium cation, which was a limitation in previous studies. iucr.org

Table 1: Crystal Data and Structure Refinement for Ammonium Metavanadate

| Parameter | Value |

|---|---|

| Empirical formula | NH₄VO₃ |

| Formula weight | 116.98 |

| Temperature | 295 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pbcm |

| Unit cell dimensions | a = 4.903 Å, b = 11.791 Å, c = 5.631 Å |

| Volume | 325.4 ų |

| Z | 4 |

| Density (calculated) | 2.388 Mg/m³ |

A defining feature of the ammonium metavanadate structure is the polymeric nature of the metavanadate anion, [VO₃]⁻. iucr.orgwikipedia.org This polymer consists of infinite chains of corner-sharing VO₄ tetrahedra that extend along the iucr.org crystallographic axis. iucr.orgwikipedia.org The sharing of vertices between the tetrahedra results in a one-dimensional anionic polymer. iucr.org All the vanadate (B1173111) chains in the orthorhombic crystal lattice are parallel to each other. iucr.org The ammonium cations, NH₄⁺, are situated in the spaces created between these parallel polymeric chains. iucr.org

The ammonium cations play a critical role in the crystal packing through hydrogen bonding interactions with the metavanadate chains. iucr.orgwikipedia.org These hydrogen bonds link the NH₄⁺ ions to the oxygen atoms of the VO₄ tetrahedra. iucr.org High-resolution studies have provided a more precise description of these interactions, identifying specific donor-acceptor distances and angles. iucr.orgresearchgate.net The hydrogen bonding network creates a three-dimensional supramolecular structure, with supramolecular rings linking the cations and anions. iucr.orgresearchgate.netresearchgate.net Specifically, the ammonium cation connects to two vertices of a [VO₄] tetrahedron, and these same donor groups also interact with a neighboring vanadate chain, forming larger ring motifs. researchgate.net The stability of the crystal structure is significantly influenced by these extensive hydrogen bonds. iucr.org

Advanced Vibrational Spectroscopy

Vibrational spectroscopy provides complementary information to X-ray diffraction by probing the vibrational modes of the atoms within the crystal lattice.

Fourier Transform Infrared (FTIR) spectroscopy of ammonium metavanadate reveals characteristic absorption bands corresponding to the vibrational modes of both the ammonium cation and the metavanadate anion. The spectra show distinct peaks related to N-H stretching vibrations from the ammonium ion, typically observed in the region above 2800 cm⁻¹. rsc.orgrsc.org Specifically, peaks around 2800, 2980, and 3190 cm⁻¹ have been assigned to NH₄⁺ stretching modes. rsc.org Vibrations associated with the V-O bonds in the polymeric metavanadate chain are also prominent. A strong infrared absorption peak related to V-O vibrations has been identified at 711 cm⁻¹. rsc.orgrsc.org Other IR-active vibrational modes in the lower frequency range, such as those at 99, 126, 172, 207, and 221 cm⁻¹, are attributed to intermolecular collective vibrations and V-O-V bending. rsc.org

Raman spectroscopy offers further insights into the vibrational modes of ammonium metavanadate. The Raman spectrum is complementary to the IR spectrum, with different selection rules governing the activity of vibrational modes. rsc.org For ammonium metavanadate, the IR- and Raman-active phonons are fully complementary. rsc.org The high-frequency region of the Raman spectrum also shows peaks corresponding to N-H stretching vibrations of the NH₄⁺ cation, with assignments reported at 2920 and 3050 cm⁻¹. rsc.org The lower frequency region is characterized by vibrations of the vanadate chain. Raman-active peaks have been identified at 44, 84, 137, 152, 195, 215, 261, and 312 cm⁻¹. rsc.org Some of these, such as the peaks at 205 and 255 cm⁻¹, have been assigned to V-O-V bending vibrations. rsc.org

Table 2: Vibrational Spectroscopy Data for Ammonium Metavanadate

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretching | ~2800, 2980, 3190 rsc.org | ~2920, 3050 rsc.org |

| V-O Related Vibration | 711 rsc.orgrsc.org | |

| V-O-V Bending | 223 rsc.org | 205, 255 rsc.org |

| Intermolecular Collective Vibrations | 99, 126, 172, 207 rsc.org | 44, 84, 137, 152, 195, 215, 261, 312 rsc.org |

Detailed Analysis of Vibrational Modes and Phonon Density of States

The vibrational properties of ammonium metavanadate (NH₄VO₃) have been extensively studied through both theoretical calculations and experimental spectroscopy, primarily Infrared (IR) and Raman spectroscopy. rsc.org These analyses provide critical insights into the compound's structural dynamics, revealing distinct modes associated with the ammonium cation (NH₄⁺) and the metavanadate (VO₃⁻) polyanionic chain.

First-principles density functional theory has been employed to simulate the vibrational phonon density of states (VDOS), which provides a complete picture of all possible lattice vibrations. rsc.orgnih.gov For ammonium metavanadate, which has a 36-atom primitive cell, there are 108 normal modes of vibration. rsc.org Excluding the three acoustic branches, this leaves 105 optical branches that can be detected by IR or Raman spectroscopy. rsc.org A key finding from these simulations is that the IR-active and Raman-active phonons in NH₄VO₃ are fully complementary, meaning each vibrational normal mode is exclusively either IR-active or Raman-active. nih.govrsc.org

The vibrational spectrum can be broadly categorized into several regions:

Low-Frequency Region (< 400 cm⁻¹): This region is dominated by intermolecular collective vibrations, including translational and rotational modes of the crystal lattice. rsc.org V–O–V and V–O bending vibrations are also assigned to peaks in this range. nih.govrsc.org For instance, Raman-active modes have been identified at 44, 84, 137, 152, 195, 215, 261, and 312 cm⁻¹, while IR-active modes appear at 99, 126, 172, 207, and 221 cm⁻¹. rsc.org

Mid-Frequency Region (700-1000 cm⁻¹): This spectral window is characterized by V–O stretching vibrations within the corner-sharing VO₄ tetrahedra that form the [VO₃]⁻ chains. nih.gov Theoretical analysis identifies ten normal modes in this range. nih.gov A particularly strong infrared absorption peak is observed at 711 cm⁻¹, which is attributed to a V-related stretching vibration. rsc.orgnih.gov Other significant IR-active modes are found at 862, 924, 975, and 994 cm⁻¹, with corresponding Raman-active modes at 712, 898, 948, 959, and 994 cm⁻¹. nih.gov

High-Frequency Region (> 2800 cm⁻¹): The vibrations in this region are attributed to the N–H stretching modes of the ammonium cation. rsc.orgrsc.org Both symmetric and asymmetric stretching modes are observed. Theoretical studies place asymmetric stretching modes at 2874, 2875, 2876, 3285, and 3289 cm⁻¹, and symmetric stretching modes at 2910, 2911, 2912, 2956, 3251, and 3253 cm⁻¹. rsc.org These findings are in good agreement with experimental IR data, which show peaks around 2800, 2980, and 3190 cm⁻¹. rsc.org

The detailed assignment of these vibrational modes provides a spectroscopic fingerprint for ammonium metavanadate, allowing for its identification and structural assessment.

| Frequency (cm⁻¹) | Spectroscopy Type | Assignment | Reference |

|---|---|---|---|

| 99, 126, 172, 207, 221 | IR-Active | Intermolecular Collective Vibrations / V-O-V Bending | rsc.org |

| 195, 215, 261, 312 | Raman-Active | Intermolecular Collective Vibrations / V-O Bending | rsc.org |

| 711 | IR-Active | V-O Stretching (Strongest IR Peak) | rsc.orgnih.gov |

| 862, 924, 975, 994 | IR-Active | V-O Stretching | nih.gov |

| 898, 948, 959, 994 | Raman-Active | V-O Stretching | nih.gov |

| ~2800-3300 | IR & Raman Active | N-H Symmetric and Asymmetric Stretching | rsc.orgrsc.org |

X-ray Diffraction (XRD) Profiling for Structural Phase Identification

X-ray diffraction (XRD) is a definitive technique for identifying the crystalline phase and determining the structural parameters of ammonium metavanadate. The compound crystallizes in the orthorhombic system, a fact confirmed by numerous single-crystal and powder XRD studies. iucr.orgresearchgate.net The crystal structure consists of infinite polymeric chains of corner-sharing [VO₄] tetrahedra running parallel to the c-axis, with ammonium cations situated in the voids between these chains. iucr.orgwikipedia.org

High-resolution XRD studies have precisely determined the crystal structure, assigning it to the space group Pbcm. iucr.org The lattice parameters derived from these studies provide the dimensions of the unit cell, which is the fundamental repeating unit of the crystal. These parameters are essential for the unambiguous identification of the material. A redetermination of the structure using high-resolution data yielded highly accurate parameters for the ammonium cation, which improved the understanding of hydrogen-bonding interactions within the crystal. iucr.org

The XRD pattern of a crystalline material is unique and acts as a fingerprint for that specific phase. For ammonium metavanadate, the diffraction pattern exhibits a series of characteristic peaks at specific 2θ angles, each corresponding to a set of crystal lattice planes (hkl). These patterns are routinely used to confirm the synthesis of the correct compound and to assess its phase purity. researchgate.netrsc.org The analysis of XRD patterns is crucial in studies involving the thermal decomposition of ammonium metavanadate, as it allows for the identification of intermediate and final products such as V₂O₅, V₆O₁₃, and V₃O₇. rsc.orgrsc.org

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | NH₄VO₃ | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pbcm | iucr.org |

| Lattice Parameter a (Å) | 4.9045 (3) | iucr.org |

| Lattice Parameter b (Å) | 11.7945 (5) | iucr.org |

| Lattice Parameter c (Å) | 5.8231 (2) | iucr.org |

| Unit Cell Volume (ų) | 336.84 (3) | iucr.org |

| Formula Units per Cell (Z) | 4 | iucr.org |

Thermal Decomposition Pathways and Mechanistic Investigations

Comprehensive Analysis of Decomposition Stages and Kinetics

The thermal decomposition of ammonium (B1175870) metavanadate is not a single-step event but rather a sequence of reactions. Under non-isothermal conditions in an air atmosphere, the process typically occurs in three distinct steps. The initial stages, occurring below 330°C, involve the elimination of ammonia (B1221849) and water. Above this temperature, the formation of nitrogen oxides has been observed, indicating secondary reactions between the evolved ammonia and the solid products.

Kinetic analyses of these decomposition stages have been performed using thermogravimetric analysis (TGA). The first stage, leading to the formation of ammonium hexavanadate, is often governed by a random nucleation model. The subsequent stages are more complex, with models suggesting three-dimensional diffusion or contracting volume mechanisms. The final stage of decomposition back to a nucleation model has also been proposed.

The apparent activation energies for these stages vary significantly, reflecting the different chemical and physical transformations occurring. For example, one study determined the activation energies for the three main decomposition steps to be approximately 144.97 kJ mol−1, 184.40 - 378.31 kJ mol−1, and 260.65 kJ mol−1, respectively. Another investigation, using an isoconversion method, found that the activation energy for the initial decomposition step can vary as the reaction progresses, decreasing from 156 kJ/mol to 133 kJ/mol and then increasing to around 200 kJ/mol. scirp.orgrsc.org This variation suggests a multi-step reaction mechanism where a reversible step may be present. scirp.orgrsc.org

Table 1: Activation Energies for the Thermal Decomposition of Ammonium Metavanadate

| Decomposition Stage | Kinetic Model | Apparent Activation Energy (kJ mol⁻¹) |

|---|---|---|

| Stage 1 | Random Nucleation | 144.97 |

| Stage 2 | 3D Diffusion / Contracting Volume | 184.40 - 378.31 |

| Stage 3 | Random Nucleation | 260.65 |

Identification and Characterization of Solid-State Intermediates

The stepwise decomposition of ammonium metavanadate leads to the formation of several solid-state intermediates. The composition of these intermediates is highly dependent on the reaction conditions, such as temperature and the surrounding atmosphere.

One of the primary and most consistently identified intermediates is ammonium hexavanadate ((NH₄)₂V₆O₁₆) . akjournals.comresearchgate.net This compound is formed in the initial stages of decomposition as ammonia and water are eliminated. Its formation is a key step in the pathway to vanadium pentoxide.

Other identified intermediates include (NH₄)₂V₄O₁₁ and NH₄V₃O₈ . scirp.orgresearchgate.net The formation of these compounds is particularly sensitive to the experimental setup. For instance, in an uncapped container, which allows for the free escape of gaseous products, (NH₄)₂V₄O₁₁, NH₄V₃O₈, and V₂O₅ have been observed as stable products. scirp.orgresearchgate.net In contrast, in a capped container, which restricts the outflow of gases, the intermediates observed are primarily NH₄V₃O₈ and a reduced vanadium oxide. scirp.orgresearchgate.net

At lower temperatures, between 100 and 150°C, a novel intermediate has been identified which is stable up to 200°C. cdnsciencepub.comresearchgate.net Infrared and electron spin resonance studies suggest this is a complex ammonium-vanadyl compound, containing both NH₄⁺ groups and VO²⁺ ions. cdnsciencepub.comresearchgate.net X-ray diffraction analysis has been used to track the phase changes during decomposition, confirming the transformation from ammonium metavanadate to various intermediates and finally to crystalline V₂O₅ at temperatures around 250°C. cdnsciencepub.comresearchgate.net

The characterization of these intermediates can be challenging as they are often poorly crystalline or even amorphous, making analysis by X-ray diffraction difficult. researchgate.net In such cases, vibrational spectroscopy, such as infrared spectroscopy, has proven valuable in identifying the chemical bonds present and helping to elucidate the structure of these transient species. researchgate.net

Table 2: Solid-State Intermediates in the Thermal Decomposition of Ammonium Metavanadate

| Intermediate Compound | Chemical Formula | Conditions of Formation |

|---|---|---|

| Ammonium hexavanadate | (NH₄)₂V₆O₁₆ | Initial decomposition stage in air. akjournals.comresearchgate.net |

| Ammonium Tetravanadate | (NH₄)₂V₄O₁₁ | Decomposition in an uncapped container. scirp.orgresearchgate.net |

| Ammonium Trivanadate (B10776886) | NH₄V₃O₈ | Decomposition in both capped and uncapped containers. scirp.orgresearchgate.net |

| Complex ammonium-vanadyl compound | Not fully determined | Low temperatures (100-150°C). cdnsciencepub.comresearchgate.net |

Influence of Gaseous Atmospheres on Decomposition Mechanisms

The gaseous atmosphere surrounding the solid reactant plays a crucial role in directing the decomposition pathway of ammonium metavanadate. The primary gaseous products of the initial decomposition are ammonia and water. The presence and concentration of these and other gases can alter the reaction mechanism, the intermediates formed, and the final products.

In oxidizing atmospheres , such as air, the decomposition generally leads to the formation of vanadium pentoxide (V₂O₅). akjournals.com However, the evolved ammonia can react with the V₂O₅ formed, especially under conditions where the ammonia is not rapidly removed from the reaction zone. scirp.orgscirp.org This secondary reaction can lead to the formation of reduced vanadium oxides. An exothermic event observed around 630 K in dry air has been attributed to the oxidation of a reduced vanadium residue, which is a product of the reaction between V₂O₅ and NH₃. scirp.orgscirp.org

In inert atmospheres , such as nitrogen or argon, the decomposition also proceeds, but the rate-determining step and activation energies can differ from those in an oxidizing atmosphere. akjournals.com It has been suggested that in a vacuum or inert atmospheres, the evolution of ammonia is the rate-determining step, whereas in oxidizing atmospheres, the evolution of water is rate-determining. akjournals.com

The effect of the gaseous environment is starkly illustrated by comparing decomposition in open (uncapped) versus closed (capped) containers. scirp.orgresearchgate.net In a capped cell, the partial pressure of the evolved ammonia and water vapor is higher. This can promote the formation of different intermediates and lead to a more reduced final product (V₂Oₓ where x is between 4 and 5) due to the reaction between ammonia and the solid vanadium oxide. scirp.orgresearchgate.net In contrast, an uncapped cell allows these gases to escape, favoring the formation of V₂O₅. scirp.orgresearchgate.net

In a reducing atmosphere of ammonia, the decomposition can lead to the formation of lower vanadium oxides such as VO₂ at temperatures up to about 400°C, and even vanadium nitride (VN) at higher temperatures (500-1500°C). akjournals.com

Structural Reversibility and Irreversibility in Thermal Transformations

The thermal decomposition of ammonium metavanadate exhibits aspects of both reversibility and irreversibility. The high degree of reversibility, particularly in the initial stages, is a common feature of many endothermic decomposition reactions. akjournals.com

The concept of a pre-equilibrium kinetic model has been proposed to explain the varying reaction intermediates and apparent activation energies observed under different conditions. scirp.orgresearchgate.net This model suggests that the initial decomposition step is reversible, and the rate of the reverse reaction is dependent on the partial pressure of the gaseous products, such as ammonia, in the immediate vicinity of the solid. scirp.orgresearchgate.net

Evidence for this reversibility is seen in the influence of experimental conditions that affect the removal of gaseous products. For example, in a capped cell where the partial pressure of ammonia is higher, the equilibrium of the initial decomposition step can be shifted, leading to different intermediates compared to an uncapped cell where ammonia is readily removed. scirp.orgresearchgate.net The observation that the apparent activation energy changes as the reaction progresses also supports the idea of a reversible step in the mechanism. scirp.orgrsc.org

Applications in Advanced Materials Science and Engineering

Precursor in the Synthesis of Functional Vanadium Materials

Ammonium (B1175870) vanadate (B1173111) is a foundational compound for the synthesis of a diverse array of vanadium materials. Its significance lies in its role as a reliable vanadium source that can be transformed into oxides, higher-order vanadates, doped composites, and complex nanostructures through controlled chemical and thermal processes.

Fabrication of Vanadium Oxides (e.g., V₂O₅, VO₂, V₆O₁₃)

Ammonium metavanadate (NH₄VO₃) is a widely used precursor for the synthesis of various vanadium oxides due to its decomposition into vanadium pentoxide (V₂O₅) upon heating. wikipedia.orguu.nl The thermal decomposition of ammonium metavanadate is a common method to produce V₂O₅. wikipedia.orgresearchgate.netnih.gov The process involves roasting the ammonium salt, which yields V₂O₅, ammonia (B1221849) (NH₃), and water (H₂O). wikipedia.org

The specific vanadium oxide phase obtained is highly dependent on the reaction conditions, such as temperature, atmosphere, and the presence of reducing agents. researchgate.netscirp.org For instance, the thermal decomposition of ammonium metavanadate in air typically yields V₂O₅. researchgate.net However, under different atmospheric conditions or with the introduction of a reducing agent, other vanadium oxides can be formed. researchgate.netresearchgate.net

The sequence of phase transformations during the thermal decomposition of NH₄VO₃ can be complex. For example, under sealed conditions where the evolved ammonia can act as a reducing agent, NH₄VO₃ can transform through intermediate phases like (NH₄)₄(V₆O₁₆), V₄O₇, and V₃O₅ to ultimately yield pure V₂O₃ at 700 °C. researchgate.net In a nitrogen or static air atmosphere at temperatures above 625 °C, the decomposition of V₂O₅ can lead to the formation of VO₂. researchgate.net The synthesis of V₆O₁₃ can also be achieved through the controlled reduction of V₂O₅. researchgate.net

Hydrothermal synthesis using ammonium vanadate as a precursor also provides a route to various vanadium oxides, with parameters like temperature and pH controlling the final nanostructure of the resulting material. nih.gov

Table 1: Vanadium Oxides Synthesized from Ammonium Vanadate

| Vanadium Oxide | Typical Synthesis Method from Ammonium Vanadate | Key Reaction Condition |

|---|---|---|

| Vanadium Pentoxide (V₂O₅) | Thermal Decomposition (Roasting) | Heating in an oxidizing atmosphere (e.g., air) wikipedia.orgresearchgate.net |

| Vanadium Dioxide (VO₂) | Thermal Decomposition | High temperature (>625 °C) in N₂ or static air researchgate.net |

| Vanadium Trioxide (V₂O₃) | Thermal Decomposition | Sealed conditions at high temperature (e.g., 700 °C) researchgate.net |

| Magnéli Phases (e.g., V₆O₁₃) | Carbothermal Reduction of V₂O₅ | Reduction of precursor-derived V₂O₅ researchgate.net |

Preparation of Higher Ammonium Vanadates

Ammonium metavanadate (NH₄VO₃) serves as a starting material for the synthesis of more complex, "higher" ammonium vanadates, such as ammonium decavanadate (B1236424) ((NH₄)₆V₁₀O₂₈·6H₂O). researchgate.netionicviper.orgscientific.netbg.ac.rsresearchgate.net These polyoxovanadates are formed through the self-assembly of vanadate species in solution, a process that is highly sensitive to conditions like pH and vanadium concentration. ionicviper.org

The synthesis of ammonium decavanadate can be achieved by adjusting the pH of an aqueous solution of ammonium metavanadate. researchgate.net For example, adding an acid like HCl to a solution of NH₄VO₃ to reach a final pH of around 5.8 can lead to the formation of ammonium decavanadate. researchgate.net A new, one-step synthesis route has also been proposed where mixing an organic ammonium salt (like ammonium formate (B1220265) or ammonium acetate) with V₂O₅ at room temperature can produce NH₄VO₃ crystals, which can then be used as precursors in hydrothermal synthesis to obtain higher ammonium vanadates like (NH₄)V₄O₁₀·H₂O. chemicalbook.com

The specific polyoxovanadate species that forms is dependent on the equilibrium conditions in the aqueous solution. ionicviper.org By controlling these parameters, it is possible to favor the formation of decavanadate over other vanadate species. ionicviper.org These higher ammonium vanadates are of interest for their unique structural properties and potential applications. researchgate.netscientific.netbg.ac.rsresearchgate.netchemicalbook.com

Development of Vanadium-Doped Composite Materials

Ammonium vanadate is a versatile precursor for introducing vanadium as a dopant into various host materials, thereby creating composite materials with enhanced or novel properties. lcrl.net This approach is utilized in diverse applications, from energy storage to thermochromic materials.

One notable application is in the fabrication of cathode materials for lithium-ion batteries. For instance, ammonium metavanadate has been used as the vanadium source to create vanadium-doped lithium iron phosphate (B84403) (LiFePO₄) cathodes. lcrl.net In another example, tungsten-doped vanadium dioxide (VO₂) was synthesized using a polyol method that starts with ammonium metavanadate. mdpi.com

Ammonium vanadate itself can also be doped to enhance its properties. For example, doping (NH₄)₂V₆O₁₆ nanoflowers with alkali metal ions like Na⁺ and K⁺ has been shown to improve their performance as cathodes in aqueous zinc-ion batteries. rsc.org Similarly, introducing hydrated manganese divalent ions (Mn²⁺) into ammonium vanadate (NH₄V₄O₁₀) has been demonstrated to enlarge the interlayer spacing, which in turn provides wider channels for zinc ion diffusion in battery applications. researchgate.net

The general strategy involves incorporating the ammonium vanadate into the synthesis process of the host material, followed by thermal or chemical treatments to integrate the vanadium into the desired matrix. The choice of synthesis method, such as sol-gel, hydrothermal, or spray pyrolysis, depends on the specific composite material being developed. lcrl.netmdpi.comepa.gov

Synthesis of Vanadium-Based Nanostructures

Ammonium vanadate is a key precursor in the synthesis of a wide variety of vanadium-based nanostructures, including nanorods, nanotubes, nanobelts, and nanoflowers. researchgate.netnih.govchemicalbook.comresearchgate.net These nanostructured materials are of significant interest due to their high surface area and unique electronic and electrochemical properties.

Hydrothermal synthesis is a common method for producing these nanostructures from ammonium vanadate. nih.govchemicalbook.comresearchgate.net In this process, an aqueous solution containing ammonium vanadate, and often other reagents like organic templates or reducing agents, is heated in a sealed container. nih.govresearchgate.net The morphology of the resulting nanostructure can be controlled by adjusting parameters such as temperature, pH, and reaction time. nih.gov For example, V₂O₅ nanorods have been synthesized via the thermal decomposition of ammonium metavanadate at various temperatures. researchgate.netresearchgate.net Vanadium oxide nanotubes can be formed through a self-assembling hydrothermal process using ammonium metavanadate and organic molecules as structure-directing templates. researchgate.net

The size and morphology of the initial ammonium vanadate precursor particles can significantly influence the physical and chemical properties of the final nanostructured product. chemicalbook.com By first tailoring the size and shape of NH₄VO₃ crystals, it is possible to exert greater control over the morphology of the higher ammonium vanadates or vanadium oxides produced from them. chemicalbook.com

Role in Energy Storage Systems

Materials derived from ammonium vanadate play a crucial role in the development of advanced energy storage systems. The layered structures and multiple oxidation states of vanadium make these materials particularly suitable for use as electrodes in batteries, especially those based on multivalent ions.

Integration into Cathode Materials for Multivalent Ion Batteries

Vanadium-based materials, particularly those synthesized from ammonium vanadate precursors, are extensively investigated as cathode materials for multivalent ion batteries, such as aqueous zinc-ion batteries (ZIBs) and magnesium-ion batteries (MIBs). researchgate.nethsetdata.comrsc.orgnih.govresearchgate.netacs.orgresearchgate.netacs.org The interest in these materials stems from their potential for high capacity due to the multiple oxidation states of vanadium and their layered structures that can facilitate the insertion and extraction of multivalent ions. researchgate.netnih.gov

In the context of ZIBs, ammonium vanadate compounds like NH₄V₄O₁₀ have been studied as promising cathode materials. researchgate.nethsetdata.comnih.gov The presence of NH₄⁺ ions in the structure can act as pillars, enlarging the interlayer spacing, which promotes the diffusion of Zn²⁺ ions. nih.gov Research has shown that modulating the morphology of ammonium vanadate, for instance by preparing NH₄V₄O₁₀ nanoribbons, can lead to more active sites and improved specific capacity and cycle life. researchgate.nethsetdata.com Doping ammonium vanadate with other ions, such as hydrated Mn²⁺, can further expand the interlayer spacing and enhance electrochemical performance. researchgate.net

For magnesium-ion batteries, ammonium vanadium bronze (NH₄V₄O₁₀) has also been explored as a high-capacity cathode material. acs.orgacs.org It exhibits reversible magnesiation and a significant initial discharge capacity. acs.org The presence of ammonium ions in the interlayer space is thought to be crucial for maintaining structural stability during the charge-discharge cycles. acs.org Freestanding electrodes constructed from ammonium vanadate, graphene oxide, and carbon nanotubes have been shown to enhance Mg²⁺ diffusion and mitigate the dissolution of vanadium, leading to high capacity and long cycling lifespan in aqueous MIBs. nih.govresearchgate.netresearchgate.net

Table 2: Performance of Ammonium Vanadate-Based Cathodes in Multivalent Ion Batteries

| Battery Type | Cathode Material | Reported Specific Capacity | Key Findings |

|---|---|---|---|

| Zinc-Ion Battery (ZIB) | NH₄V₄O₁₀ nanoribbons | 631 mAh g⁻¹ at 0.1 A g⁻¹ researchgate.nethsetdata.com | Acid modulation of morphology improves active sites and stability. researchgate.nethsetdata.com |

| Zinc-Ion Battery (ZIB) | 3D flower-like NH₄V₄O₁₀ nanobelts | 485 mAh g⁻¹ at 100 mA g⁻¹ nih.gov | Pillaring effect of NH₄⁺ ions promotes Zn²⁺ diffusion. nih.gov |

| Zinc-Ion Battery (ZIB) | Hydrated Mn²⁺ doped NH₄V₄O₁₀ | 539.4 mAh g⁻¹ at 0.2 A g⁻¹ researchgate.net | Doping enlarges interlayer spacing, improving Zn²⁺ diffusion. researchgate.net |

| Magnesium-Ion Battery (MIB) | NH₄V₄O₁₀ | 174.8 mAh g⁻¹ (initial discharge) acs.org | Demonstrates reversible magnesiation. acs.org |

| Aqueous Magnesium-Ion Battery (AMIB) | NHVO/GO/CNT freestanding electrode | 284.0 mAh g⁻¹ nih.govresearchgate.netresearchgate.net | Synergistic regulation of electrode and electrolyte enhances performance. nih.govresearchgate.netresearchgate.net |

Enhancement of Electrochemical Performance in Supercapacitors

Vanadic acid, ammonia salt, more commonly known as ammonium vanadate, has been identified as a significant redox-additive for enhancing the performance of supercapacitors. Research has demonstrated that its inclusion in electrolytes can substantially boost key electrochemical parameters.

In one study, ammonium vanadate was used as a redox-additive with a sulfuric acid (H₂SO₄) electrolyte. The results showed a remarkable increase in specific capacitance, from 375 F g⁻¹ in the pure H₂SO₄ electrolyte to 658 F g⁻¹ after the addition of ammonium vanadate. acs.org This enhancement is attributed to the redox reaction between the vanadate ions (VO₃⁻) and hydrogen ions (H⁺) from the acid. acs.org

Furthermore, the energy density of the supercapacitor was significantly improved. The system with the ammonium vanadate/sulfuric acid electrolyte achieved an energy density of 32 Wh kg⁻¹, which is 4.5 times greater than the 7 Wh kg⁻¹ recorded for the sulfuric acid electrolyte alone at a current density of 3 A g⁻¹. acs.org When incorporated into a flexible solid-state supercapacitor (FSSC) using a gel electrolyte composed of ammonium vanadate, poly(vinyl alcohol), and sulfuric acid, the device demonstrated superior electrochemical performance compared to a device with a standard PVA/H₂SO₄ gel. acs.org

Application in Vanadium Redox Flow Batteries

Ammonium vanadate serves as a cost-effective alternative precursor for the electrolyte in all-vanadium redox flow batteries (VRFBs). kiche.or.kr Typically, the high cost of the vanadium electrolyte, often accounting for over 40% of the total system price, is a significant barrier. kiche.or.kr Ammonium vanadate is an initial material generated during the recovery of vanadium from sources like ore, coal ash, and spent catalysts, making it a more economical starting point for the electrolyte. kiche.or.kr

Studies have been conducted to prepare the vanadium electrolyte using ammonium vanadate and evaluate its performance in a VRFB. When tested at a current density of 60 mA cm⁻², a VRFB using this electrolyte demonstrated high efficiency. researchgate.net Over 20 charge-discharge cycles, the battery maintained an average current efficiency of 98.23%, an average voltage efficiency of 84.41%, and an average energy efficiency of 82.92%. kiche.or.kr

A direct comparison showed that the average energy efficiency of the VRFB with the ammonium vanadate-derived electrolyte (84.30%) was higher than that of a battery using a conventional vanadyl sulfate-based electrolyte (76.25%). kiche.or.kr These results indicate that electrolytes prepared from ammonium vanadate can be effectively used in VRFBs, offering comparable, if not superior, cell performance with potential for cost reduction. kiche.or.krresearchgate.net

| Metric | VRFB with AMV Electrolyte kiche.or.kr | VRFB with VS Electrolyte kiche.or.kr |

| Average Current Efficiency | 97.66% | 97.57% |

| Average Voltage Efficiency | 86.31% | 78.15% |

| Average Energy Efficiency | 84.30% | 76.25% |

Advanced Catalytic Applications

Utilization as a Heterogeneous Catalyst or Precursor

Ammonium vanadate is a versatile compound in catalysis, functioning both as a direct catalyst and, more frequently, as a crucial precursor for synthesizing various vanadium-based catalysts. nbinno.comlcrl.netsigmaaldrich.com Its role as a precursor is particularly important in the production of vanadium pentoxide (V₂O₅), which is a highly active catalyst in several industrial processes. lcrl.net

One of the most notable applications is in the production of sulfuric acid, where ammonium vanadate is converted to vanadium pentoxide, the catalyst used for the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). nbinno.comlcrl.net Beyond this, it is a starting material for creating other advanced catalytic materials, such as vanadium carbide and nitride catalysts, which are employed in hydrogenation, hydrodesulfurization, and hydrodenitrogenation reactions. sigmaaldrich.com The ability to start with high-grade ammonium vanadate is essential for controlling the purity and form of the final vanadium compounds, which in turn dictates their catalytic properties. nbinno.com

Catalysis in Selective Oxidation Reactions

In the field of selective oxidation, ammonium vanadate itself can act as a mild oxidizing agent, facilitating the transfer of oxygen atoms in various chemical reactions. china-vanadium.net Its utility stems from the ability of the vanadium atom to exist in multiple oxidation states, allowing it to participate effectively in redox reactions. china-vanadium.net

The most significant role of ammonium vanadate in this area is as a precursor to vanadium pentoxide (V₂O₅). V₂O₅-based catalysts are widely used in the selective oxidation of organic compounds. lcrl.net Researchers have also explored the use of catalysts supported by ammonium vanadate for other oxidation reactions, including the selective oxidation of alcohols and the abatement of volatile organic compounds. lcrl.net

Facilitation of Complex Organic Synthesis Reactions

Ammonium vanadate has proven to be an efficient, cost-effective, and mild catalyst for several complex organic synthesis reactions, often promoting higher yields and operational simplicity under mild conditions like room temperature. nbinno.comnih.gov

It has been successfully employed as a catalyst in the one-pot, pseudo four-component synthesis of substituted pyridines. china-vanadium.netnih.gov In a model reaction, using ammonium vanadate as the catalyst in acetic acid under reflux conditions allowed the reaction to complete in just 10 minutes with a 96% yield of the desired pyridine (B92270) product. nih.gov This methodology provides a rapid and efficient route to access a variety of pyridines with broad functional group tolerance. nih.govnih.gov The compound is also effective in the Hantzsch synthesis of 1,4-dihydropyridines (1,4-DHPs) and their subsequent oxidation to corresponding pyridines. china-vanadium.netnih.gov

Other notable applications include:

Synthesis of α-hydroxyphosphonate derivatives: Ammonium vanadate serves as a cost-effective catalyst for this synthesis at room temperature.

Synthesis of coumarins: It is used as an inexpensive and high-yield reagent for producing coumarins, which are precursors for many medicinal agents.

The catalytic action in these syntheses is often attributed to its ability to activate key functional groups, such as the carbonyl group of aldehydes and the methylene group of β-ketoesters, facilitating the crucial condensation and cyclization steps. china-vanadium.net

| Organic Synthesis Application | Role of Ammonium Vanadate | Key Advantages |

| Pyridine Derivatives Synthesis | Catalyst | High yield (96%), rapid reaction (10 min), mild conditions. nih.gov |

| 1,4-Dihydropyridines Synthesis | Catalyst | Efficient, cost-effective, green catalyst. china-vanadium.netnih.gov |

| α-Hydroxyphosphonate Synthesis | Catalyst | Cost-effective, operates at room temperature. |

| Coumarin Synthesis | Reagent | Inexpensive, high-yield. |

Impact of Morphology and Particle Size on Catalytic Activity

The catalytic performance of materials derived from ammonium vanadate is strongly influenced by their physical characteristics, such as morphology and particle size. nih.gov It is a well-established principle in catalysis that the size of the catalyst particles can significantly affect its performance, and this holds true for ammonium vanadate and its derivatives. nih.govrsc.org

Controllable synthesis of ammonium vanadate is therefore of great importance. Research has focused on developing novel synthesis methods that allow for the tailoring of NH₄VO₃ crystal size and shape. nih.gov By adjusting reaction parameters, it is possible to produce nano- and microcrystals of ammonium vanadate with distinct morphologies. nih.gov

When these tailored precursor particles are used in subsequent syntheses, such as the hydrothermal synthesis of higher ammonium vanadates, the morphology and even the phase composition of the final product are significantly affected. nih.gov This demonstrates that controlling the size and shape of the initial ammonium vanadate precursor is a critical step in designing advanced catalysts with optimized activity and selectivity. nih.gov

Contributions to Electronic and Optical Technologies

This compound, more commonly known as ammonium vanadate, serves as a critical precursor in the synthesis of various vanadium oxides. These oxides are integral to the advancement of electronic and optical technologies due to their unique properties, which are being harnessed to create more efficient and sophisticated devices.

Development of Vanadium Oxide Thin Films

Ammonium vanadate is a key starting material for producing vanadium oxide thin films, which are central to various technological applications. researchgate.net These films can be fabricated through several methods, including a spray pyrolysis technique that utilizes a nitric acid-treated ammonium vanadate precursor solution to deposit thin films onto substrates. google.comproquest.com The resulting films often consist of mixed phases of vanadium oxides, such as V₂O₅, β-V₂O₅, VO₂, and V₄O₇. google.comproquest.com

One of the most significant applications of these films is in the development of "smart windows." Vanadium dioxide (VO₂) thin films, synthesized from ammonium vanadate, exhibit excellent thermochromic properties. researchgate.net This means they can change their optical properties in response to temperature, making them ideal for energy-saving applications by controlling the amount of solar radiation that passes through a window.

Furthermore, these vanadium-based materials are finding use in energy storage solutions. For instance, ammonium vanadate has been used as a vanadium source in the fabrication of vanadium-doped lithium iron phosphate (LiFePO₄) cathode materials, which are important components of rechargeable batteries. researchgate.net

Transparent Conductive and Electrochromic Coatings

Vanadium oxide thin films derived from ammonium vanadate also exhibit properties that make them suitable for transparent conductive and electrochromic coatings. researchgate.net Materials that possess both electrical conductivity and optical transparency are highly sought after for a wide range of optoelectronic applications, including displays and solar cells. wikipedia.org

Research has demonstrated that the visible transmittance of vanadium oxide films can be significantly enhanced. For example, the addition of ammonium fluoride to the ammonium vanadate precursor solution in a spray pyrolysis process increased the average visible transmittance of the resulting films from approximately 73% to 82% in the 500–800 nm range. google.comproquest.com

In the realm of electrochromism, thin films of ammonium intercalated V₂O₅·nH₂O xerogels have been developed. electrochemsci.org These films can be deposited through a chemical method involving aqueous solutions of ammonium metavanadate and acetic acid. electrochemsci.org They exhibit a two-step electrochromism, with color transformations from yellow to green and then to blue, corresponding to the redox processes of vanadium. nih.gov This behavior is highly desirable for applications in electrochromic devices, such as smart glass and displays, where a change in voltage can alter the color and transparency of the material. nih.govresearchgate.net The transmittance variance of these films can be as high as 55%, highlighting their potential for commercial use. nih.govresearchgate.net

| Property | Value | Application | Source |

| Average Visible Transmittance | 73% - 82% | Transparent Conductive Coatings | google.comproquest.com |

| Electrochromic Color Change | Yellow/Green/Blue | Electrochromic Devices | electrochemsci.orgnih.gov |

| Transmittance Variance | 55% | Electrochromic Devices | nih.govresearchgate.net |

Gas Sensing Devices

The unique electronic properties of vanadium oxides, synthesized from ammonium vanadate, make them excellent candidates for gas sensing applications. researchgate.net Vanadium pentoxide (V₂O₅), in various nanostructured forms like nanofibers and nanosheets, has shown significant promise for the detection of gases such as ammonia at room temperature. researchgate.netuni-kiel.de

The high surface-to-volume ratio of these nanostructures enhances the interaction between the material and gas molecules, leading to improved sensitivity. researchgate.net For instance, a resistive sensor based on thin V₂O₅ nanosheets demonstrated a relative resistance change of 9.4% in the presence of 5 ppm of ammonia, with an estimated detection limit of 0.4 ppm. researchgate.net The sensing mechanism in these devices is often based on the change in electrical resistance of the material upon exposure to the target gas, which can be attributed to charge transfer between the gas molecules and the vanadium oxide surface. uni-kiel.de

The development of flexible gas sensors is another area of active research. A wearable ammonia sensor has been fabricated using a polypyrrole/silk-fiber composite, showcasing the potential for integrating these sensing materials into practical, portable devices for applications such as monitoring food spoilage or occupational safety. nih.gov

Electrochemical Surface Engineering and Corrosion Protection

Ammonium vanadate plays a significant role in the surface engineering of metals, particularly in enhancing their resistance to corrosion through various electrochemical processes.

Electrolyte Additive for Anodization Processes

Anodization is a widely used electrochemical process to increase the thickness of the natural oxide layer on the surface of metal parts for increased corrosion and wear resistance. tandfonline.com The composition of the electrolyte is a critical factor that influences the properties of the resulting anodic film. nih.govresearchgate.net

Vanadates, including ammonium vanadate, have been investigated as effective corrosion inhibitors in aqueous environments and as components in post-treatment processes for anodized aluminum. wikipedia.org For instance, a double-dip process involving immersion in a metavanadate ion solution followed by a metal cation solution can improve the corrosion resistance of anodized aluminum. wikipedia.org This process helps to precipitate a sparingly soluble compound within the porous oxide layer, providing a "built-in" inhibitor. wikipedia.org The presence of vanadate ions can suppress the cathodic reaction and increase the pitting potential, thereby enhancing corrosion protection. wikipedia.org

Formation of Protective Coatings via Plasma Electrolytic Oxidation

Plasma Electrolytic Oxidation (PEO), also known as micro-arc oxidation, is an advanced surface treatment technique that produces thick, dense, and hard ceramic-like coatings on light metals such as magnesium and aluminum alloys. tandfonline.com This process utilizes a high electrical field in an electrolyte to generate plasma discharges on the metal surface, leading to the formation of a robust oxide layer. researchgate.net

Ammonium metavanadate (NH₄VO₃) has been successfully used as an additive in the electrolyte for the PEO treatment of magnesium alloys. The addition of ammonium vanadate to the silicate-based electrolyte influences the electrochemical reactions during the process, potentially leading to the formation of V₂O₃ and V₂O₅ within the oxide layer. researchgate.net Research has shown that the presence of NH₄VO₃ in the electrolyte can lead to a decrease in the size and number of micropores in the PEO coating, which is beneficial for improving the coating's protective properties. researchgate.net

Furthermore, vanadate conversion coatings (VCCs) offer another avenue for corrosion protection. These coatings can be formed on aluminum alloys by simple immersion in an aqueous vanadate-based solution at ambient temperatures. proquest.com These coatings, which are composed of a mixture of vanadium oxides, can significantly increase the pitting potential and reduce the rate of oxygen reduction, thereby inhibiting corrosion. proquest.com An interesting feature of VCCs is their potential for self-healing, where vanadate is released into a corrosive environment to protect damaged areas of the coating. proquest.com

| Process | Metal | Effect of Ammonium Vanadate | Benefit | Source |

| Anodization (Post-treatment) | Aluminum | Forms sparingly soluble vanadate compounds in pores | Enhanced corrosion resistance | wikipedia.org |

| Plasma Electrolytic Oxidation | Magnesium Alloy | Reduces size and number of micropores in the coating | Improved protective layer | researchgate.net |

| Vanadate Conversion Coating | Aluminum Alloy | Forms a protective, self-healing vanadate film | Increased pitting potential and corrosion inhibition | proquest.com |

Computational and Theoretical Investigations of Ammonium Metavanadate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the material properties of ammonium (B1175870) metavanadate at the quantum level. DFT calculations are employed to determine the structural and electronic properties of the compound. For instance, the Austin–Frisch–Petersson functional with dispersion (APFD) and the 6-311 + G(2d,p) basis set have been utilized to compute these properties researchgate.net. Such computational approaches allow for the analysis of non-covalent interactions through methods like Hirshfeld surface analysis (HSA) and atom in molecules (AIM) analysis researchgate.net.

First-principles DFT has also been applied to analyze the vibrational phonon density of states of ammonium metavanadate rsc.org. This type of analysis is crucial for understanding the dynamic behavior of the crystal lattice. By providing insights into the fundamental vibrations of the atoms, DFT helps in interpreting experimental spectroscopic data and predicting material behavior under different conditions. These computational methods are essential for designing new materials and for understanding complex chemical systems, offering a reliable way to simulate material properties with high accuracy arxiv.org.

Theoretical Simulation of Spectroscopic Properties

Theoretical simulations, primarily based on DFT, are instrumental in understanding the spectroscopic properties of ammonium metavanadate. Researchers have successfully simulated its infrared (IR) absorption and Raman scattering spectra rsc.org. These simulations provide a detailed assignment of vibrational modes, linking specific spectral features to the motions of atoms and functional groups within the crystal structure.

One study used first-principles DFT to generate the simulated vibrational spectra, including the IR spectrum, Raman spectrum, and the vibrational phonon density of states (VDOS) researchgate.net. Analysis of the normal modes revealed that V-related vibrations correspond to a strong infrared absorption peak around 711 cm⁻¹, whereas significant peaks observed above 2800 cm⁻¹ are attributed to N–H stretching vibrations rsc.org. This level of detail allows for a comprehensive understanding of the molecule's interaction with electromagnetic radiation and aids in the interpretation of experimental spectroscopic results.

| Spectroscopic Data | **Frequency (cm⁻¹) ** | Assignment |

| Infrared Absorption Peak | 711 | V-related vibration rsc.org |

| Infrared Absorption Peaks | >2800 | N-H stretching vibrations rsc.org |

Electronic Structure and Molecular Reactivity Studies

The electronic structure of ammonium metavanadate dictates its chemical behavior and reactivity. DFT calculations are a key method for elucidating these properties. By solving the Kohn-Sham equations, researchers can obtain critical molecular-level descriptors such as molecular orbital energy levels, atomic charge distributions, and local electron densities nih.gov. These descriptors are fundamental for identifying reactive sites within the molecule and analyzing the stability of transition states in chemical reactions nih.gov.

Predictive Modeling of Thermal Decomposition Pathways

The thermal decomposition of ammonium metavanadate is a complex process involving multiple steps and intermediate compounds. Computational modeling plays a crucial role in predicting and understanding these decomposition pathways. Experimental techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show that the decomposition proceeds in three main steps acs.org.

Kinetic analysis of TGA data using model-free methods suggests that each step is a single kinetic process acs.org. Further analysis using the integral master plot method indicates that the calcination reaction for the three steps is best described by accommodated nucleation and nuclei growth kinetic models acs.org. The specific products formed during decomposition depend heavily on experimental conditions such as the container configuration, sample mass, heating rate, and the composition of the carrier gas scirp.org.

Studies have identified various intermediate compounds. For instance, when heated at 225 °C, an intermediate identified as (NH₄)₂·O·V₂O₅ is formed semanticscholar.org. Another study identified a different complex ammonium-vanadyl compound forming between 100 and 150 °C researchgate.net. The final product is typically vanadium pentoxide (V₂O₅) scirp.org. A pre-equilibrium kinetics model has been proposed to explain the different apparent activation energies reported for the decomposition, which can be influenced by the rate of transport of gaseous products like ammonia (B1221849) and water away from the reaction zone scirp.org.

| Decomposition Stage | Temperature Range (°C) | Key Observations & Intermediates |

| Step 1 | 100 - 200 | Formation of a complex ammonium-vanadyl intermediate researchgate.net. |

| Step 2 | ~225 | Formation of (NH₄)₂·O·V₂O₅; elimination of ammonia and water semanticscholar.org. |

| Step 3 | >225 | Further decomposition towards the final product. |

| Final Product | >350 | Vanadium Pentoxide (V₂O₅) scirp.org. |

Note: The exact intermediates and transition temperatures can vary based on reaction conditions. scirp.org

Exploration of Photon-Phonon Resonance Absorption for Vanadium Separation

A novel, environmentally friendly method for separating vanadium from its compounds has been proposed based on theoretical investigations of ammonium metavanadate rsc.org. This method utilizes the principle of photon-phonon resonance absorption. Vanadium is a rare and valuable metal, making efficient separation techniques highly desirable rsc.org.

Through first-principles density functional theory, researchers have analyzed the vibrational modes of ammonium metavanadate rsc.org. The simulations revealed a strong infrared absorption peak at a frequency of 711 cm⁻¹, which is specifically associated with V-related vibrations rsc.org. Other significant absorption peaks at higher frequencies are due to N-H stretching vibrations rsc.org.

Based on this finding, it is proposed that irradiating ammonium metavanadate with a high-power terahertz laser tuned to 711 cm⁻¹ could selectively excite the vanadium-oxygen bonds. This resonant absorption of energy by the phonons (lattice vibrations) associated with vanadium could facilitate the breaking of these bonds, thereby enabling the separation of vanadium from the compound rsc.org. The advancement and development of terahertz laser technology are expected to make this innovative separation technique a future possibility rsc.org.

Analytical Chemistry and Environmental Remediation Applications

Spectrophotometric Analytical Methodologies

Spectrophotometry is a widely used analytical technique that relies on the measurement of light absorption by a chemical substance. Ammonium (B1175870) metavanadate serves as a crucial reagent in several spectrophotometric methods for the quantification of various analytes.

Ammonium metavanadate is instrumental in the spectrophotometric determination of hydrogen peroxide (H₂O₂), phosphate (B84403), and vanadium itself.